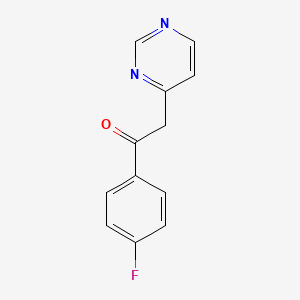
1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE
概要
説明
1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE is an organic compound that features a fluorophenyl group and a pyrimidinyl group connected by an ethanone bridge
準備方法
The synthesis of 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and pyrimidine-4-carboxylic acid.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate to form the intermediate 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanol.
Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.
化学反応の分析
1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially at the fluorine position.
Condensation: The compound can participate in condensation reactions with amines or other nucleophiles to form imines or other derivatives.
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride, and nucleophiles like amines.
科学的研究の応用
1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in biological assays to study its effects on cellular pathways and molecular targets.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
作用機序
The mechanism of action of 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrimidinyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE can be compared with similar compounds such as:
1-(4-Chlorophenyl)-2-(pyrimidin-4-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and binding properties.
1-(4-Methylphenyl)-2-(pyrimidin-4-yl)ethanone: Contains a methyl group instead of fluorine, leading to different steric and electronic effects.
1-(4-Nitrophenyl)-2-(pyrimidin-4-yl)ethanone: The nitro group introduces different electronic properties, potentially altering its reactivity and biological activity.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties.
生物活性
1-(4-Fluoro-phenyl)-2-pyrimidin-4-yl-ethanone, with the CAS number 36827-98-2, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies, providing a comprehensive overview based on diverse research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 216.21 g/mol
- Structure : The compound features a pyrimidine ring substituted with a fluorophenyl group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity : The compound has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of pyrimidine have been tested against HeLa and K562 cell lines, revealing IC values that suggest effective cytotoxicity (IC for AGS cancer cell line reported as 53.02 µM) .
Antimicrobial Activity
Pyrimidine derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound demonstrate significant antibacterial and antifungal activities:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 16 µg/mL against specific pathogens, indicating strong antimicrobial efficacy .
Study on Anti-inflammatory Activity
In a study focusing on anti-inflammatory properties, related pyrimidine compounds were synthesized and evaluated for their ability to inhibit inflammation:
| Compound | % Inhibition (Ibuprofen Control: 86.4%) |
|---|---|
| Compound A | 70.7% |
| Compound B | 68.7% |
| Compound C | 65.0% |
The results indicated that compounds with specific substitutions (e.g., chlorophenyl groups) exhibited enhanced anti-inflammatory activity .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the mechanism of action of this compound. These studies suggest that the compound interacts effectively with target proteins involved in cancer progression and inflammation:
特性
IUPAC Name |
1-(4-fluorophenyl)-2-pyrimidin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-10-3-1-9(2-4-10)12(16)7-11-5-6-14-8-15-11/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWCSKPHAXGFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=NC=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471355 | |
| Record name | 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36827-98-2 | |
| Record name | 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















